N-Nitrosomorpholine

Description

Overview of N-Nitrosomorpholine as an N-Nitroso Compound

This compound (NMOR), with the chemical formula C₄H₈N₂O₂, is a member of the N-nitroso compound class. ontosight.aiontosight.ai These compounds are characterized by a nitroso group (N=O) attached to a nitrogen atom. wikipedia.org NMOR is a derivative of morpholine (B109124), a heterocyclic organic compound. chemicea.comhmdb.ca It presents as a pale yellow, sand-like powder or yellow crystals at room temperature. wikipedia.orgnih.govchemicalbook.com

NMOR is formed through the reaction of morpholine with a nitrosating agent, such as sodium nitrite (B80452), under acidic conditions. ontosight.aiontosight.ai This process can occur during various industrial applications where morpholine is used, such as in the manufacturing of rubber products and as a corrosion inhibitor in boiler water. wikipedia.orgchemicea.comdnacih.com It has also been detected in tobacco products and certain foods. wikipedia.orgchemicalbook.comnih.gov

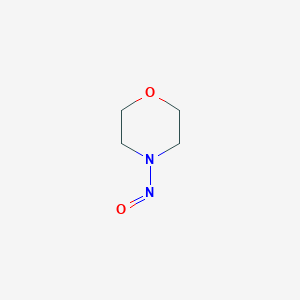

The chemical structure of NMOR consists of a morpholine ring with a nitroso group bonded to the nitrogen atom. ontosight.ai This structure confers relative stability to the compound, but it is also photosensitive. ontosight.aimedchemexpress.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₄H₈N₂O₂ |

| Molar Mass | 116.120 g·mol⁻¹ wikipedia.org |

| Appearance | Pale yellow powder or crystals wikipedia.orgnih.govchemicalbook.com |

| Melting Point | 29 °C (84 °F) wikipedia.org |

| Boiling Point | 224-224.5 °C at 747 mmHg nih.gov |

| Water Solubility | ≥ 100 mg/mL wikipedia.org |

| Log K_ow_ | -0.44 nih.gov |

This table is interactive. Click on the headers to sort the data.

Historical Context of this compound Research

Research into N-nitroso compounds, including NMOR, gained significant traction following the discovery of the carcinogenic properties of N-nitrosodimethylamine (NDMA) in 1956 by Peter Magee and John Barnes. cabidigitallibrary.orgnih.gov This finding spurred investigations into the biological effects of a wide array of structurally diverse N-nitrosamines. nih.gov

Early studies on NMOR focused on its carcinogenic potential in various animal models. These investigations were part of a broader effort to understand the structure-activity relationships within the N-nitroso compound family. nih.govnih.gov Research from the 1970s and 1980s consistently demonstrated the ability of NMOR to induce tumors in laboratory animals, establishing it as a potent carcinogen. nih.govnih.gov For instance, a 1983 study explored the carcinogenic effect of NMOR administered in the drinking water of Syrian golden hamsters, observing the development of neoplasms in the larynx, trachea, and liver. nih.gov A subsequent dose-response study in 1988 with F-344 rats further solidified these findings, showing a significant increase in liver tumors even at very low doses. nih.gov The International Agency for Research on Cancer (IARC) first evaluated the carcinogenic risk of NMOR in 1978. epa.gov

Significance of this compound in Carcinogenesis Research

This compound is a widely utilized tool in cancer research, primarily for its ability to reliably induce tumors in animal models, particularly liver cancer. ontosight.aiwikipedia.orgontosight.ai It is considered a gold standard, along with N-diethylnitrosamine, for creating animal models of hepatocellular carcinoma with a high rate of lung metastasis. wikipedia.org This reliability allows scientists to study the mechanisms of cancer initiation, progression, and metastasis in a controlled setting. ontosight.ai

The carcinogenic mechanism of NMOR involves its metabolic activation, likely by cytochrome P450 enzymes, to form reactive intermediates. wikipedia.org These intermediates can then alkylate DNA, leading to the formation of DNA adducts. ontosight.aiwikipedia.org If these DNA adducts are not repaired, they can cause mutations in critical genes that regulate cell growth and division, ultimately initiating the transformation of normal cells into cancerous ones. ontosight.ai

Due to its potent carcinogenic properties, NMOR has been classified by the International Agency for Research on Cancer (IARC) as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence in experimental animals. ontosight.ai It is also listed as reasonably anticipated to be a human carcinogen by the National Toxicology Program. chemicalbook.com The study of NMOR continues to be crucial for understanding the fundamental processes of chemical carcinogenesis and for developing strategies for cancer prevention and treatment. ontosight.aiontosight.ai

Table 2: Research Findings on this compound Carcinogenicity in Animal Models

| Animal Model | Route of Administration | Primary Tumor Sites | Key Findings |

|---|---|---|---|

| Rats (F-344) | Drinking water | Liver (hepatocellular neoplasms, hemangiosarcomas), Tongue, Esophagus | Dose-dependent increase in tumor incidence; even low doses showed carcinogenic effects. nih.gov |

| Syrian Golden Hamsters | Drinking water | Larynx, Trachea, Liver (hepatocellular adenomas and carcinomas, cholangiocellular and endothelial tumors) | Dose-dependent tumor frequency. nih.gov |

| Syrian Golden Hamsters | Gavage | Nasal cavity, Trachea | Induced tumors primarily in the nasal cavity. nih.gov |

| Various Animal Models | Oral, Intraperitoneal | Liver (hepatocellular carcinomas, cholangiocarcinomas) | Potent inducer of liver tumors through DNA alkylation. ontosight.ai |

This table is interactive. Click on the headers to sort the data.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-nitrosomorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O2/c7-5-6-1-3-8-4-2-6/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXDGKXYMTYWTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O2 | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4021056 | |

| Record name | N-Nitrosomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-nitrosomorpholine appears as yellow crystals. Golden liquid with many crystals at 68 °F. (NTP, 1992), Yellow solid; mp = 29 deg C; [Merck Index] Crystals; [MSDSonline], Yellow crystals. Golden liquid with many crystals at 68 °F. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosomorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

435 to 436 °F at 747 mmHg (NTP, 1992), 224-224.5 °C at 747 mm Hg, BP: 139-140 °C at 25 mm Hg, 435 °F at 747 mmHg | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Soluble in organic solvents, Miscible in water in all proportions | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

25 mmHg (NTP, 1992), 0.03 [mmHg], 25 mmHg | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Nitrosomorpholine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6263 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Yellow crystals | |

CAS No. |

59-89-2, 67587-56-8 | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Nitrosomorpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Nitrosomorpholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morpholine, 4-nitroso- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067587568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Nitrosomorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4021056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrosomorpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L25FO7FN7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

84 °F (NTP, 1992), 29 °C, 84 °F | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16058 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4308 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | N-NITROSOMORPHOLINE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/854 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Ii. Formation and Occurrence of N Nitrosomorpholine

Chemical Formation Pathways

The primary mechanism for the creation of NMOR is the nitrosation of morpholine (B109124). researchgate.net This reaction involves the substitution of the hydrogen atom on the nitrogen of the morpholine molecule with a nitroso group (-N=O). nih.gov

The conversion of morpholine to NMOR can occur in aqueous solutions or through reactions with gaseous nitrogen oxides under normal environmental conditions. researchgate.net Morpholine is a secondary amine, and its unprotonated form possesses a free electron pair on the nitrogen atom, which can undergo nucleophilic attack by a nitrosating agent. europa.euunl.edu

The nitrosation of morpholine is facilitated by various nitrosating agents derived from nitrite (B80452) and nitrogen oxides. researchgate.netdnacih.com In acidic conditions, the nitrite ion (NO₂⁻) is protonated to form nitrous acid (HNO₂). unl.edu Two molecules of nitrous acid can then form dinitrogen trioxide (N₂O₃), also known as nitrous anhydride, which is a potent nitrosating agent. europa.eunih.gov The reaction rate is often second order with respect to nitrous acid. europa.eu

Gaseous nitrogen oxides, such as nitrogen dioxide (NO₂), dinitrogen trioxide (N₂O₃), and dinitrogen tetroxide (N₂O₄), which are common atmospheric pollutants from fossil fuel combustion, can also nitrosate morpholine. researchgate.netoup.comnj.gov Studies have demonstrated that exposing mice to nitrogen dioxide after administering morpholine results in the in vivo formation of NMOR. oup.comnih.gov Peroxynitrite has also been shown to react with morpholine to form both N-nitromorpholine and NMOR. researchgate.netresearchgate.net

The rate of morpholine nitrosation is significantly influenced by pH. europa.euunl.edu The reaction is generally favored under acidic conditions, similar to those found in the human stomach, because an acidic environment promotes the formation of the active nitrosating agent, nitrous acid (pKa ~3.4). europa.euunl.edu One study found that the optimal pH for the inhibitory effect of phenolic acids on NMOR formation was between 2 and 3. nih.gov In contrast, the nitrosation of morpholine by peroxynitrite was observed to be more efficient at an alkaline pH than at a neutral pH. researchgate.net

The degradation rate of NMOR via UV photolysis has been shown to decrease as the pH increases from 2 to 10. researchgate.net

Several other environmental factors can influence the reaction:

Catalysts: Anions such as thiocyanate (B1210189) (SCN⁻) and iodide (I⁻) can accelerate the rate of nitrosation. inchem.orgacs.org Thiocyanate is particularly relevant in vivo due to its presence in human saliva, especially in smokers. inchem.org

Inhibitors: Various compounds can inhibit NMOR formation by reacting with the nitrosating agents. inchem.org These include ascorbic acid (Vitamin C), d,l-alpha-tocopherol (Vitamin E), sulfur dioxide, and numerous phenolic compounds found in vegetables, fruits, and teas. nih.govnih.govinchem.org The inhibitory potency of different phenolic acids varies depending on their chemical structure. nih.gov

Table 1: Inhibitory Effect of Various Phenolic Acids on NMOR Formation In Vitro Data sourced from a study under simulated gastric juice conditions. nih.gov

| Phenolic Acid | Blocking Rate (%) |

| Caffeic acid | 92.5% |

| Tannic acid | 90.0% |

| Gallic acid | 86.8% |

| Sinapinic acid | 86.2% |

| Ferulic acid | 81.1% |

| Chlorogenic acid | 69.4% |

| Gentisic acid | 69.2% |

| Syringic acid | 62.1% |

| Protocatechuic acid | 56.0% |

| p-Coumaric acid | 52.5% |

| Vanillic acid | 35.4% |

| p-Hydroxybenzoic acid | Least blocking effect |

| m-Coumaric acid | Least blocking or slight catalyzing effect |

NMOR can be formed endogenously within the human body, a process that accounts for a significant portion of total human exposure to nitrosatable compounds. unl.eduinchem.org This occurs when precursors—morpholine and a nitrosating agent like nitrite—are present simultaneously, particularly in the acidic environment of the stomach. wikipedia.orgnih.govinchem.org Dietary sources of morpholine can include foods coated with waxes containing morpholine oleate (B1233923), while nitrite can be ingested from cured meats or formed in saliva from dietary nitrate. wikipedia.orgunl.eduinchem.org

Studies have demonstrated this endogenous formation:

In rats, the administration of morpholine along with sodium nitrite led to the formation of NMOR. nih.govresearcher.life

In mice, exposure to nitrogen dioxide gas after treatment with morpholine resulted in NMOR formation, which was detected in the skin, stomach, and other tissues. oup.comnih.gov

In vitro experiments using human gastric juice have shown that NMOR can be formed from morpholine and nitrite precursors, even under hypo- and anacidic (low acid) conditions. nih.gov

Certain bacteria isolated from human gastric juice and urine have been shown to catalyze the formation of NMOR from morpholine and nitrite at a neutral pH. nih.gov

The formation of NMOR is a known issue in several industrial settings where morpholine or its derivatives are used. wikipedia.org

Rubber Industry: The vulcanization process in rubber manufacturing often uses accelerators like 2-(Morpholinothio)benzothiazole. wikipedia.org This precursor can be nitrosated by ambient nitrogen oxides during the manufacturing process, leading to the formation of NMOR and potential exposure for workers. wikipedia.org

Metalworking and Hydraulic Fluids: Morpholine is used as a corrosion inhibitor in some hydraulic fluids. dnacih.com NMOR has been detected in these fluids. dnacih.com

Food Processing: Morpholine oleate is used as an emulsifier in waxes applied to fruits and vegetables to act as a protective coating. researchgate.net The morpholine in these waxes can react with nitrosating agents to form trace levels of NMOR. wikipedia.orgresearchgate.net

CO₂ Capture Technology: Amine-based technologies for capturing carbon dioxide are recognized as a potential source of N-nitrosamines, including NMOR, as a byproduct. researchgate.netacs.org

Nitrosation of Morpholine

Environmental Presence and Sources

NMOR has been detected as an environmental contaminant in water sources, often linked to industrial and municipal discharges. researchgate.netca.govbrgm.fracs.org

Wastewater and Sewage Treatment Plants (STPs): STPs are considered primary sources of NMOR in waterways. researchgate.net In one study of the Yodo River basin in Japan, the highest concentrations of NMOR (26.4-171 ng/L) were found in the discharge from an STP. researchgate.net The study suggested that NMOR could be formed from morpholine in raw sewage even before it enters the treatment plant. researchgate.net A survey of industrial wastewater treatment plants in Switzerland also detected NMOR, among other nitrosamines. researcher.life

River and Groundwater: The discharge from STPs contributes to the presence of NMOR in rivers. researchgate.netacs.org From there, it can leach into groundwater. acs.org In a study of the Jialu River basin in China, NMOR was detected in shallow groundwater, river water, and wastewater, with industrial sources estimated to be a significant contributor. acs.org In 2012, NMOR was discovered in the groundwater supplying drinking water in Seine-Maritime, France, with the contamination traced to an industrial source. brgm.fr

Table 2: Reported Concentrations of N-Nitrosomorpholine in Various Water Sources

| Water Source Type | Location | Reported Concentration (ng/L) | Reference(s) |

| Sewage Treatment Plant Effluent | Yodo River Basin, Japan | 26.4 - 171 | researchgate.net |

| Shallow Groundwater | Jialu River Basin, China | Not Detected - 101.1 (total nitrosamines) | acs.org |

| River Water | Jialu River Basin, China | Concentrations observed | acs.org |

| Groundwater for Drinking Water | Seine-Maritime, France | Detected (extent greater than expected) | brgm.fr |

Detection in Air

This compound has been detected as an airborne contaminant in various settings. Air sampling in and around industrial areas, particularly those with chemical and rubber industries, has shown the presence of NMOR. For instance, in 19 factories related to the rubber and tire industry, air concentrations of NMOR were regularly found, with personal monitoring showing levels varying between 0.1 and 380 micrograms per cubic meter (µg/m³). nih.gov The mean concentration in these settings was typically in the range of 1-10 µg/m³. nih.gov

A monitoring program in a heavily polluted industrial area in Linz, Austria, between 1983 and 1984, detected NMOR in about 6% of the 363 air samples collected. nih.gov The concentrations were low, ranging from 0.01 to 0.04 µg/m³. nih.gov NMOR has also been found inside some cars, with levels ranging from trace amounts to 2.5 µg/m³. epa.gov

Various analytical methods are employed for the detection of NMOR in the air. One such method involves drawing air through sampling tubes containing adsorbents, followed by analysis using gas chromatography with a chemiluminescence detector. dnacih.com This method has a reported detection limit of 0.4 µg/m³ and a reliable quantitation limit of 0.6 µg/m³. dnacih.comnih.gov Other historical methods have utilized impingers with a trapping solution or Tenax GC cartridges for sample collection, with analysis performed by gas chromatography combined with various detectors like mass spectrometry or a Thermal Energy Analyzer (TEA). dnacih.comosha.gov

Table 1: Detection of this compound in Air

| Location/Setting | Concentration Range (µg/m³) | Notes |

|---|---|---|

| Rubber and Tire Factories | 0.1 - 380 | Personal monitoring results. nih.gov |

| Industrial Area (Linz, Austria) | 0.01 - 0.04 | Detected in ~6% of samples. nih.gov |

| Inside Cars | Trace - 2.5 | epa.gov |

Presence in Water Systems

This compound has been identified as a contaminant in various water systems, including groundwater, surface water, and potable reuse systems. ca.govbrgm.fr

Groundwater and Surface Water Contamination

Studies have detected NMOR in both groundwater and surface water, often in areas impacted by industrial and agricultural activities. In the Jianghan Plain in China, an agricultural region, NMOR was one of five N-nitrosamines detected in groundwater, with N-Nitrosodimethylamine (NDMA) being the most prevalent. rsc.org Similar concentrations were also found in the local river water. rsc.org Another study in the Jialu River basin in China investigated eight nitrosamines and found that the total concentrations in groundwater ranged from non-detectable to 101.1 nanograms per liter (ng/L). acs.org High concentrations of NMOR and other nitrosamines were observed in river water and groundwater in industrial and residential areas. scies.org

In 2012, NMOR was discovered in the groundwater supplying drinking water to two towns in Seine-Maritime, France, prompting a monitoring plan that revealed widespread pollution. brgm.fr The contamination of water sources with NMOR is often linked to industrial sources rather than being a byproduct of disinfection processes. ca.gov The infiltration of contaminated river water is also a significant contributor to groundwater pollution with N-nitrosamines. scies.org

Occurrence in Potable Reuse Systems

Potable water reuse, the process of treating wastewater to drinking water quality, is an area where the presence of N-nitrosamines like NMOR is a significant concern. researchgate.netnih.gov A study of twelve U.S. wastewater effluents found detectable levels of NMOR in eleven of them, with an average concentration of 20 ± 18 ng/L. researchgate.netnih.gov In contrast, only two of thirteen surface water and stormwater samples contained NMOR. researchgate.netnih.gov This suggests that wastewater is a more significant source of NMOR.

The California State Water Resources Control Board has noted the detection of NMOR in environmental and potable reuse water. ca.gov For the augmentation of drinking water sources, the Australian Guidelines for Water Recycling have set a guideline value for NMOR at 1 ng/L. mdpi.com

Research into the treatability of NMOR in potable reuse systems has shown that conventional oxidation and biofiltration methods are not very effective at its removal. researchgate.netnih.gov However, treatments like reverse osmosis (RO) and UV irradiation have proven to be more successful. researchgate.netnih.gov A full-scale RO potable reuse system demonstrated effective removal of NMOR over a year of monitoring. researchgate.netnih.gov

Table 2: Occurrence of this compound in Water Systems

| Water System | Concentration | Location | Notes |

|---|---|---|---|

| Groundwater | Detected | Jianghan Plain, China | Also found in river water. rsc.org |

| Groundwater | Total Nitrosamines: ND - 101.1 ng/L | Jialu River Basin, China | NMOR was one of eight nitrosamines studied. acs.org |

| Groundwater | Detected | Seine-Maritime, France | Led to extensive monitoring. brgm.fr |

| Wastewater Effluents | Average: 20 ± 18 ng/L | United States | Detected in 11 out of 12 samples. researchgate.netnih.gov |

| Surface Water/Stormwater | Detected in 2 of 13 samples | United States | Lower frequency than in wastewater. researchgate.netnih.gov |

| Potable Reuse Systems | Guideline: 1 ng/L | Australia | mdpi.com |

Presence in Consumer Products

This compound can be found as a contaminant in a variety of consumer products, particularly those that use morpholine or its derivatives in their manufacturing process. sfsafetyconsulting.com.br This includes rubber products, cosmetics, and personal care items. afirm-group.comanalytice.combiomol.com

The formation of N-nitrosamines in cosmetics can occur if precursor ingredients, such as certain amines, are present along with a nitrosating agent under suitable reaction conditions. sfsafetyconsulting.com.br While many secondary amines can be readily nitrosated, the nitrosation of most tertiary amines is generally a slow process and of less concern for cosmetics. sfsafetyconsulting.com.breuropa.eu NMOR is one of the nitrosamines that has been identified in cosmetic products. edqm.eu The European Union has regulations in place that prohibit the presence of nitrosamines in cosmetics and restrict the use of their precursors. edqm.eu

Rubber products can also be a source of NMOR. afirm-group.comeuropa.eu The use of certain accelerators in the vulcanization process of rubber can lead to the formation of N-nitrosamines. europa.eu NMOR has been detected in rubber-stoppered blood collection tubes. epa.gov

Occurrence in Foodstuffs and Tobacco Products

This compound has been detected in various foodstuffs and tobacco products. wikipedia.orgfood.gov.ukeurofins.com Its presence in food is often the result of the reaction between nitrites, used as preservatives, and secondary amines naturally present in the food. nih.govnih.gov This reaction can be accelerated by high temperatures, such as during cooking. nih.gov

Foods that have been found to contain N-nitrosamines include cured meats, fish products, beer, and processed vegetables. eurofins.comeurofins.de A study of various foods in the UK found that while many samples showed a risk of N-nitrosamine contamination, the levels of volatile nitrosamines were generally minimal. food.gov.uk Another study analyzing seven different N-nitrosamines in a wide range of food samples found that N-nitrosodiethylamine was most frequently detected in agricultural foods, while N-nitrosodimethylamine was more common in livestock and fishery products. nih.gov

Tobacco products, including smokeless tobacco like snuff, are another significant source of NMOR. wikipedia.orgnih.gov An analysis of ten popular snuff brands from the USA and Sweden revealed that seven of them contained NMOR at concentrations between 20 and 70 parts per billion (ppb). nih.gov In some cases, the waxed cardboard containers of the snuff were found to contain morpholine, which could diffuse into the tobacco and form NMOR through N-nitrosation. nih.govoup.com The U.S. Food and Drug Administration (FDA) includes this compound on its list of harmful and potentially harmful constituents in tobacco products and tobacco smoke. fda.gov

Iii. Toxicological Studies of N Nitrosomorpholine

Carcinogenicity Assessments

N-Nitrosomorpholine (NMOR) is recognized as a potent carcinogen based on extensive evidence from experimental animal studies. inchem.orgguidechem.com The International Agency for Research on Cancer (IARC) has classified this compound as a Group 2B carcinogen, indicating it is "possibly carcinogenic to humans". epa.govepa.govosha.gov This classification is supported by sufficient evidence of carcinogenicity in multiple animal species. inchem.orgguidechem.com While no epidemiological studies or case reports in humans were available for evaluation, the consistent induction of tumors in laboratory animals suggests that for practical purposes, NMOR should be regarded as if it were carcinogenic to humans. inchem.org

The carcinogenic effects of this compound have been demonstrated in a wide range of animal species, including mice, rats, Syrian golden hamsters, Chinese hamsters, European hamsters, and various species of fish. inchem.org Tumorigenesis has been observed following various routes of administration, including oral, inhalation, subcutaneous, and intravenous injection. inchem.orgnih.gov

Experimental studies have established that this compound induces both benign and malignant tumors in multiple organs. inchem.org The primary target organs for NMOR's carcinogenic activity include the liver, lungs, kidneys, nasal cavity, and upper respiratory and digestive tracts. inchem.orgepa.govepa.gov The specific sites and types of tumors induced can vary depending on the animal species and the route of exposure. inchem.orgnih.gov

The liver is a principal target organ for the carcinogenic action of this compound. epa.govnih.gov Oral administration of NMOR has been shown to produce both benign and malignant liver tumors in mice, rats, and hamsters. inchem.org In rats, exposure to NMOR through various routes, including oral, inhalation, and intravenous injection, consistently leads to the development of liver tumors. inchem.orgnih.gov These include carcinomas and neoplastic nodules. nih.gov Similarly, hamsters exposed to NMOR via inhalation developed liver carcinomas. nih.gov Studies in various fish species have also reported the induction of liver tumors following administration of NMOR in their tank water. inchem.org

| Species | Tumor Type | Route of Administration | Source |

|---|---|---|---|

| Rats | Carcinomas, Neoplastic Nodules | Oral, Inhalation, Intravenous | inchem.orgnih.gov |

| Mice | Benign and Malignant Tumors | Oral | inchem.org |

| Hamsters | Carcinomas | Oral, Inhalation | inchem.orgnih.gov |

| Fish | Liver Tumors | Administration in tank water | inchem.org |

The lungs and kidneys are also significant targets for this compound-induced carcinogenesis. epa.govepa.gov Studies involving oral administration of NMOR have reported the induction of lung tumors in mice and both lung and kidney tumors in rats. inchem.orgepa.govepa.gov

| Species | Organ | Tumor Type | Route of Administration | Source |

|---|---|---|---|---|

| Rats | Lung | Tumors | Oral | inchem.orgepa.govepa.gov |

| Rats | Kidney | Tumors | Oral | inchem.orgepa.govepa.gov |

| Mice | Lung | Benign and Malignant Tumors | Oral | inchem.org |

This compound has been shown to induce tumors in the nasal passages and the upper respiratory and digestive tracts. inchem.orgnih.gov Inhalation studies in rats resulted in the development of neuroblastomas and mucoepidermoidal carcinomas in the nose. nih.gov In hamsters, inhalation exposure led to neurogenic sarcomas in the nasal region and papillomas of the trachea. nih.gov Furthermore, subcutaneous injection in hamsters produced tumors of the upper digestive and respiratory tracts. inchem.org

| Species | Organ/Region | Tumor Type | Route of Administration | Source |

|---|---|---|---|---|

| Rats | Nose | Neuroblastoma, Mucoepidermoidal Carcinoma | Inhalation | nih.gov |

| Hamsters | Nasal Region | Neurogenic Sarcomas | Inhalation | nih.gov |

| Hamsters | Trachea | Papillomas | Inhalation | nih.gov |

| Hamsters | Upper Digestive Tract | Tumors | Subcutaneous Injection | inchem.org |

| Hamsters | Upper Respiratory Tract | Tumors | Subcutaneous Injection | inchem.org |

The induction of tumors in blood vessels has been specifically noted in studies with rats. inchem.org Following oral administration of this compound, rats developed tumors of the blood vessels. inchem.org

| Species | Organ/Region | Tumor Type | Route of Administration | Source |

|---|---|---|---|---|

| Rats | Blood Vessels | Tumors | Oral | inchem.org |

Animal Carcinogenicity Studies

Dose-Response Relationships in Carcinogenesis

Studies in animal models have demonstrated a clear dose-response relationship for the carcinogenicity of this compound (NMOR). The incidence of tumors increases with higher doses of the compound.

A study in female F-344 rats, where NMOR was administered in drinking water, showed a significant dose-related trend in the incidence of hepatocellular neoplasms. nih.gov In this research, total doses ranging from 0.7 mg to 250 mg per rat were administered over periods of 25 to 100 weeks. nih.gov A statistically significant increase in benign or malignant liver tumors was observed in almost all treated groups. nih.gov Probit analysis of the data indicated that a total dose of 25 mg of nitrosomorpholine was estimated to cause liver neoplasms in 50% of the rat population. nih.gov Higher doses were also associated with the development of hemangiosarcomas of the liver and, to a lesser extent, neoplasms of the tongue and esophagus. nih.gov The study suggested that even the lowest total dose of 0.7 mg (approximately 3 mg/kg body weight) was not a no-effect dose over the two-year lifespan of the rats. nih.gov

| Animal Model | Administration Route | Dose/Concentration | Observed Tumors | Source |

|---|---|---|---|---|

| Female F-344 Rats | Drinking Water | Total doses from 0.7 mg to 250 mg/rat | Hepatocellular neoplasms (benign and malignant), hemangiosarcomas (liver), neoplasms of tongue and esophagus | nih.gov |

| Syrian Golden Hamsters | Drinking Water | 0.001%, 0.005%, 0.010% concentrations | Neoplasms in larynx and trachea; hepatocellular adenomas and carcinomas; cholangiocellular and endothelial liver tumors | nih.gov |

Single-Dose Carcinogenicity

This compound has been shown to be carcinogenic even after a single administration in animal models. inchem.org This indicates that even short-term, high-level exposure can be sufficient to initiate the carcinogenic process. inchem.org

Human Carcinogenicity Classification

The International Agency for Research on Cancer (IARC) has classified this compound in Group 2B as "possibly carcinogenic to humans". epa.govepa.govresearchgate.net This classification is applied when there is limited evidence of carcinogenicity in humans and less than sufficient evidence of carcinogenicity in experimental animals. bionity.com The IARC's evaluation is based on the sufficient evidence of a carcinogenic effect of NMOR in multiple experimental animal species. inchem.org Although direct human data is lacking, the strong evidence from animal studies warrants this classification, suggesting that for practical purposes, NMOR should be regarded as if it were carcinogenic to humans. inchem.org

There is a notable lack of direct evidence regarding the carcinogenic effects of this compound in humans. epa.govepa.gov No case reports or epidemiological studies were available to the IARC Working Group to evaluate the compound's carcinogenicity in human populations. inchem.org This absence of human data means that the risk assessment for humans relies heavily on the extrapolation of findings from animal and in vitro studies. inchem.orgepa.gov

Genotoxicity and Mutagenicity Assessments

This compound is a known genotoxic agent that can induce DNA damage through various mechanisms. nih.govnih.gov Its genotoxicity is linked to its metabolic activation, though it may also exert direct effects. nih.gov The mechanism of NMOR-induced carcinogenesis is not completely understood, but it is known to cause DNA lesions and chromosomal aberrations. nih.govnih.gov

Upon metabolic activation, likely by a P450 enzyme, NMOR is hydroxylated. wikipedia.org This unstable intermediate then decomposes, forming a diazonium-containing aldehyde, which is a reactive electrophile capable of crosslinking DNA. wikipedia.org The formation of covalent addition products, or DNA adducts, is considered a central event in the initiation of carcinogenesis by N-nitrosamines. mdpi.com

Studies have shown that NMOR induces DNA strand breaks in various cell lines, including human colon carcinoma Caco-2 cells and hamster lung V79 cells. nih.govresearchgate.net The compound can also induce the formation of reactive oxygen/nitrogen species (ROS/RNS), which contribute to its DNA-damaging effects. nih.gov This suggests that NMOR can cause DNA damage both indirectly through metabolic activation and directly via the generation of oxidative stress. nih.gov

| Endpoint | Test System | Finding | Mechanism | Source |

|---|---|---|---|---|

| DNA Damage | Mammalian Cells (Caco-2, V79) | Induces DNA strand breaks and lesions | Formation of reactive oxygen/nitrogen species (ROS/RNS) | nih.govnih.govresearchgate.net |

| Mutagenicity | V79 Cells | Weakly mutagenic | Requires metabolic activation (S9 fraction) | nih.gov |

| DNA Adduct Formation | Rat Model (inferred) | DNA crosslinking | Metabolic activation to a diazonium-containing aldehyde | wikipedia.org |

| Chromosomal Aberrations | HepG2 and V79 Cells | Induces chromosomal aberrations | Genotoxic action of NMOR | nih.gov |

Mutational Spectra Analysis (e.g., GC and AT Transversions)

Analysis of the specific types of mutations induced by a chemical can provide insight into its mechanism of action and the nature of the DNA adducts it forms. In studies using Big Blue mice, administration of NMOR led to distinct mutational spectra in the liver. The primary mutation types observed were T>G transversions, followed by T>A transversions and T>C transitions. nih.gov This pattern differs from that of some other alkylating agents, such as N-nitrosodimethylamine (NDMA), which predominantly induces GC→AT transitions. nih.gov The mutational spectrum for NMOR in the mouse liver showed notable increases across T>A, T>C, and T>G mutations when analyzed within a trinucleotide context. nih.gov In contrast, the kidney of NMOR-treated mice showed that C>T transitions remained the predominant mutation type, similar to the vehicle control group. nih.gov

Table 2: Predominant Mutation Types Induced by this compound in Mouse Liver

| Mutation Type | Classification | Observed Rank |

|---|---|---|

| T > G | Transversion | 1st |

| T > A | Transversion | 2nd |

| T > C | Transition | 3rd |

Data sourced from studies on Big Blue mice. nih.gov

Unscheduled DNA Synthesis

Unscheduled DNA synthesis (UDS) is a key indicator of excision repair, a cellular mechanism that removes damaged segments of DNA and replaces them with new, correct nucleotides. The induction of UDS is a well-established genotoxic endpoint for many carcinogens. This compound has been shown to be a potent inducer of UDS in vivo. nih.gov Studies in rats demonstrated that NMOR gives a positive UDS response in the liver. nih.govcapes.gov.br In one study, UDS in rat hepatocytes was at least doubled following NMOR exposure, with approximately 3% of these cells exhibiting a fourfold increase in UDS. nih.gov This strongly increased UDS in hepatocytes suggests the presence of significant DNA damage that requires active repair. nih.gov Interestingly, the effect was organ-specific; while UDS was strongly induced in the liver, it was decreased in the epithelial cells of the bladder, urethra, ductus deferens, seminal vesicle, and prostate in NMOR-exposed rats. nih.gov

Reactive Oxygen/Nitrogen Species (ROS/RNS) Generation

The toxicological profile of this compound (NMOR) is significantly linked to its ability to induce the formation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov These highly reactive molecules can cause widespread cellular damage, contributing to the compound's carcinogenic and mutagenic properties. wikipedia.orgchemicalbook.com The generation of ROS and RNS is a consequence of the metabolic activation of NMOR and its interaction with various biological components. wikipedia.orgresearchgate.net

The metabolism of NMOR can directly lead to the production of reactive oxygen species, which in turn can damage DNA. wikipedia.org The metabolic activation process can result in the formation of reactive intermediates that promote oxidative and nitrative stress. researchgate.net This state of stress arises when the production of ROS and RNS overwhelms the cell's antioxidant defense mechanisms, leading to damage of crucial biomolecules such as proteins, lipids, and DNA. nih.govyoutube.com

Reactive nitrogen species, including peroxynitrite (ONOO-), nitrogen oxides (N2O3 and N2O4), and nitryl chloride (NO2Cl), have been implicated in inflammation and cancer. acs.orgnih.gov Studies involving the reaction of secondary amines with peroxynitrite have shown the formation of both N-nitrosamines and N-nitramines. acs.orgnih.gov A proposed mechanism involves the one-electron oxidation of the secondary amine by peroxynitrite to form an amino radical. This radical then reacts with nitric oxide (•NO) or nitrogen dioxide (•NO2) to yield the corresponding nitroso and nitro compounds. acs.orgnih.gov

The interaction between morpholine (B109124), the precursor to NMOR, and various reactive nitrogen species has been investigated to understand the formation pathways. For instance, the reaction of morpholine with peroxynitrite yields both this compound and nitromorpholine, with the product ratio being pH-dependent. acs.orgnih.gov

Table 1: Effect of pH on the Reaction of Morpholine with Peroxynitrite

| pH Condition | Predominant Product | Yield Ratio (Nitrosomorpholine:Nitromorpholine) |

|---|---|---|

| Alkaline | This compound | 3:1 |

| <7.5 | Nitromorpholine | 1:2 |

Data derived from studies on the reaction of secondary amines with peroxynitrite. acs.orgnih.gov

Furthermore, the presence of other molecules can influence these reactions. Bicarbonate, for example, has been shown to inhibit the nitrosation of morpholine by peroxynitrite. acs.orgnih.gov The interaction with superoxide (B77818) anion (O2•-) also plays a role; while nitric oxide (•NO) alone increases the formation of this compound in a dose-dependent manner, the simultaneous production of superoxide anion inhibits its formation. acs.orgnih.gov

Table 2: Influence of Co-reactants on this compound Formation

| Co-reactant with Morpholine | Effect on NMOR Formation |

|---|---|

| Peroxynitrite | Formation of NMOR and Nitromorpholine |

| Nitric Oxide (•NO) | Dose-dependent increase in formation |

| Nitric Oxide (•NO) + Superoxide Anion (O2•-) | Inhibition of formation |

| Bicarbonate | Inhibition of nitrosation by peroxynitrite |

This table summarizes findings from research on the reactions of secondary amines with reactive nitrogen species. acs.orgnih.gov

The generation of these reactive species is a critical aspect of the mechanism behind NMOR-induced toxicity. The resulting oxidative and nitrative stress can lead to a cascade of cellular events, including DNA damage, lipid peroxidation, and protein modification, which are central to its carcinogenic activity. nih.govnih.gov

Iv. Metabolism and Biotransformation of N Nitrosomorpholine

Metabolic Activation Pathways

The metabolic activation of NMOR is essential for its carcinogenic effects and primarily involves oxidative processes. hesiglobal.orgfood.gov.ukmdpi.com These pathways convert the relatively inert parent compound into highly reactive electrophilic intermediates capable of interacting with cellular macromolecules. hesiglobal.orgmdpi.com

The initial and rate-limiting step in the metabolic activation of many nitrosamines, including NMOR, is oxidation catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. food.gov.ukmdpi.comacs.orgresearchgate.net Several CYP isozymes have been implicated in the metabolism of nitrosamines, with CYP2E1 and CYP2A6 being particularly important for the activation of various nitrosamines. researchgate.netaacrjournals.orgnih.govacs.org In vitro studies using rat liver microsomes have demonstrated that CYP enzymes are responsible for the oxidation of NMOR. nih.govnih.gov

The most widely accepted mechanism for the metabolic activation of carcinogenic nitrosamines is α-hydroxylation. acs.orgacs.org This process involves the enzymatic introduction of a hydroxyl group onto a carbon atom adjacent (in the α-position) to the nitroso group. acs.orgacs.org For NMOR, this can occur at either the C-3 or C-5 position of the morpholine (B109124) ring. nih.gov This enzymatic hydroxylation is a key activation step, as evidenced by studies showing that deuteration at the α-positions of NMOR reduces its carcinogenicity. nih.govacs.org

The α-hydroxylation of NMOR by rat liver microsomes leads to the formation of an unstable intermediate, α-hydroxy-N-nitrosomorpholine. nih.govnih.gov This intermediate spontaneously rearranges and breaks down to yield reactive products. acs.org The significance of this pathway is underscored by the fact that it is a major route for the metabolism of NMOR. acs.org In vivo studies in F344 rats have shown that a significant portion of an administered dose of NMOR is metabolized via α-hydroxylation, leading to the urinary excretion of metabolites derived from this pathway. nih.govebi.ac.uk

The breakdown of α-hydroxy-N-nitrosomorpholine generates highly reactive electrophilic intermediates. acs.orgacs.org This decomposition is thought to proceed through the formation of a diazohydroxide, which then loses water to form a diazonium ion. hesiglobal.org Specifically, the α-hydroxylation of NMOR at the C-3 position results in the formation of (2-hydroxyethoxy)acetaldehyde. nih.govnih.gov Further decomposition of the α-hydroxylated intermediate is proposed to generate a reactive species, potentially the 2-(2-oxoethoxy)ethane-1-diazonium ion. acs.org

These reactive intermediates are considered the ultimate carcinogenic species derived from NMOR. acs.org They are capable of alkylating nucleophilic sites on cellular macromolecules, including DNA, which is a critical event in the initiation of carcinogenesis. hesiglobal.orgmdpi.com The formation of these reactive species highlights the central role of α-hydroxylation in the bioactivation of NMOR. nih.govacs.org The study of model compounds, such as α-acetoxy-N-nitrosomorpholine, has provided further insight into the chemistry of these reactive intermediates and their products. researchgate.netacs.org

In addition to α-hydroxylation, NMOR can undergo hydroxylation at the β-position (C-2 or C-6). This metabolic reaction leads to the formation of N-nitroso-2-hydroxymorpholine (NHMOR). oup.comoup.comresearchgate.net NHMOR has been identified as a metabolite of NMOR in vitro and is also a metabolite of N-nitrosodiethanolamine (NDELA). aacrjournals.orgoup.comoup.com The formation of NHMOR is significant because this metabolite is itself mutagenic. oup.comoup.comnih.gov

NHMOR can be further metabolized. Studies have shown that NHMOR can undergo α-hydroxylation at either the C-3 or C-5 positions, leading to the formation of glyoxal (B1671930) or glycolaldehyde, respectively. acs.org This indicates that β-hydroxylation is not solely a detoxification pathway but can lead to the formation of a metabolite that is subject to further activation. acs.org

Metabolism of NMOR via β-hydroxylation is a significant pathway. nih.govebi.ac.ukacs.org This process has been established in studies with various cyclic nitrosamines. acs.org In the case of NMOR, β-hydroxylation at the C-2 or C-6 position yields N-nitroso-2-hydroxymorpholine. oup.comoup.com

A major urinary metabolite resulting from the β-hydroxylation pathway is N-nitroso(2-hydroxyethyl)glycine (NHEG). nih.govebi.ac.ukresearchgate.net It is believed that NHEG is formed from the further oxidation of N-nitroso-2-hydroxymorpholine. researchgate.net In studies with F344 rats administered NMOR, NHEG accounted for a substantial portion (33%) of the dose excreted in the urine. nih.govebi.ac.uk This indicates that β-hydroxylation is a major metabolic route for NMOR in this species. nih.gov While β-hydroxylation can be a step towards detoxification, the resulting metabolites can still possess biological activity or be shunted into activation pathways. acs.org

Cytochrome P450-Mediated Oxidation

Detoxification and Excretion Pathways

Alongside metabolic activation, detoxification pathways play a crucial role in the biotransformation of N-Nitrosomorpholine. acs.org These pathways convert NMOR and its metabolites into more water-soluble and less toxic compounds that can be readily excreted from the body, primarily via urine. food.gov.uk

One of the key detoxification mechanisms is denitrosation, a process catalyzed by cytochrome P450 enzymes that removes the nitroso group. food.gov.uk This is generally considered a detoxification pathway as it prevents the formation of the reactive alkylating species generated through α-hydroxylation. food.gov.ukacs.org

Further metabolism of hydroxylated intermediates can also lead to detoxification. For instance, the oxidation of aldehyde intermediates, formed from α-hydroxylation, to carboxylic acids results in more readily excretable products. nih.govebi.ac.uk An example is the oxidation of (2-hydroxyethoxy)acetaldehyde to (2-hydroxyethoxy)acetic acid, which has been identified as a urinary metabolite of NMOR in rats, accounting for 16% of the administered dose. nih.govebi.ac.uk

Glucuronide conjugation is another important detoxification route for nitrosamine (B1359907) metabolites. hesiglobal.org This process increases the water solubility of the metabolites, facilitating their elimination.

Metabolites of this compound

| Metabolite Name | Metabolic Pathway | Reference |

| α-hydroxy-N-nitrosomorpholine | α-Hydroxylation | nih.gov |

| (2-hydroxyethoxy)acetaldehyde | α-Hydroxylation | nih.govnih.gov |

| (2-hydroxyethoxy)acetic acid | α-Hydroxylation and subsequent oxidation | nih.govebi.ac.uk |

| N-nitroso-2-hydroxymorpholine (NHMOR) | β-Hydroxylation | oup.comoup.comresearchgate.net |

| N-nitroso(2-hydroxyethyl)glycine (NHEG) | β-Hydroxylation and subsequent oxidation | nih.govebi.ac.ukresearchgate.net |

| N-nitrosodiethanolamine | Reduction/other | nih.govebi.ac.uk |

Urinary Metabolites (e.g., N-nitroso(2-hydroxyethyl)glycine, (2-hydroxyethoxy)acetic acid)

In vivo studies, particularly in rats, have identified several key urinary metabolites of NMOR. The primary pathways of metabolism are α-hydroxylation and β-hydroxylation. ebi.ac.ukaacrjournals.org Following intraperitoneal administration of NMOR to F344 rats, the major metabolites identified in the urine include N-nitroso(2-hydroxyethyl)glycine (NHEG), resulting from β-hydroxylation, and (2-hydroxyethoxy)acetic acid (HEAA), a product of α-hydroxylation. ebi.ac.ukaacrjournals.orgnih.gov

Studies have quantified the excretion of these metabolites, providing insight into the primary metabolic routes. In one study, NHEG accounted for 33% of the administered dose, while HEAA accounted for 16%. ebi.ac.ukaacrjournals.orgnih.gov Other identified urinary metabolites include N-nitrosodiethanolamine (12%) and a small amount of unchanged this compound (1.5%). ebi.ac.ukaacrjournals.orgnih.gov The metabolite N-nitroso(2-hydroxyethyl)glycine is considered a major urinary marker, and sensitive methods have been developed to quantify it as a means of monitoring the in vivo formation of NMOR. aacrjournals.orgresearchgate.netnih.govnih.gov This method is applicable to both rat and human urine. aacrjournals.orgnih.gov

Urinary Metabolites of this compound in F344 Rats

| Metabolite | Metabolic Pathway | Percentage of Dose Excreted in Urine | Reference |

|---|---|---|---|

| N-nitroso(2-hydroxyethyl)glycine | β-Hydroxylation | 33% | ebi.ac.uk, aacrjournals.org, nih.gov |

| (2-hydroxyethoxy)acetic acid | α-Hydroxylation | 16% | ebi.ac.uk, aacrjournals.org, nih.gov |

| N-nitrosodiethanolamine | - | 12% | ebi.ac.uk, aacrjournals.org, nih.gov |

| This compound (Unchanged) | - | 1.5% | ebi.ac.uk, aacrjournals.org, nih.gov |

In Vitro and In Vivo Metabolic Studies

Both in vitro and in vivo models have been employed to elucidate the metabolic fate of this compound.

In vivo studies in Sprague-Dawley and F344 rats have been fundamental in identifying urinary metabolites and understanding tissue-specific metabolism. ebi.ac.ukaacrjournals.orgnih.gov These studies have shown that NMOR is distributed evenly in most tissues and is metabolized not only in the liver but also in other tissues such as the nasal and esophageal mucosa, which correspond to sites of tumor induction. nih.gov The use of isotopically labeled NMOR, such as 3,3,5,5-tetradeutero-N-nitrosomorpholine, has been crucial in demonstrating that α-hydroxylation is a key activation pathway. ebi.ac.ukaacrjournals.orgnih.gov Deuterium substitution at the α-positions led to a significant decrease in the formation of the α-hydroxylation product (2-hydroxyethoxy)acetic acid (from 16% to 3.4%), indicating that this pathway is critical for its biological activity. mdpi.comebi.ac.ukaacrjournals.orgnih.gov

In vitro studies typically utilize subcellular fractions, such as liver microsomes, to investigate the specific enzymatic reactions involved in NMOR metabolism. nih.govnih.gov These experiments have confirmed that liver microsomes have a high capacity to degrade NMOR and have allowed for the identification of initial metabolic products and the enzymes responsible. nih.govnih.gov

Role of Liver Microsomes in Metabolism

The liver is a primary site for the metabolism of NMOR. nih.gov In vitro studies using rat liver microsomes have shown that they convert NMOR into several products. nih.govajol.info The metabolism is dependent on a reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH)-generating system and is mediated by the cytochrome P-450 monooxygenase system. nih.govnih.govnih.gov Inhibition of the metabolism by carbon monoxide and metyrapone (B1676538) further supports the central role of cytochrome P-450 enzymes. nih.gov

The process of α-hydroxylation (at the C-3 or C-5 position) by liver microsomes produces an unstable intermediate, which yields (2-hydroxyethoxy)acetaldehyde. ebi.ac.ukaacrjournals.orgnih.gov Further metabolism of this compound by rat liver microsomes has been shown to yield acetaldehyde, formaldehyde, and glyoxal. nih.gov Another identified microsomal metabolite is N-nitroso-2-hydroxymorpholine, a product of β-hydroxylation. nih.govnih.gov Additionally, liver microsomes from mice and rats can denitrosate NMOR in a reduction process that also appears to involve cytochrome P-450. nih.gov

Metabolites of this compound Produced by Rat Liver Microsomes

| Metabolite | Reference |

|---|---|

| (2-hydroxyethoxy)acetaldehyde | ebi.ac.uk, aacrjournals.org, nih.gov |

| N-nitroso-2-hydroxymorpholine | nih.gov, nih.gov |

| Acetaldehyde | nih.gov |

| Formaldehyde | nih.gov |

| Glyoxal | nih.gov |

Comparative Metabolism Across Species

Studies suggest that the metabolic pathways for N-nitrosamines are qualitatively similar across several species, including rats, mice, hamsters, and humans. nih.govca.govpsu.edudntb.gov.ua Research on various nitrosamines indicates that human liver microsomes are capable of metabolizing these compounds via the same pathways established in rat liver microsomes, although the specific rates of reaction may vary. psu.edu For instance, the denitrosation of NMOR by liver microsomes has been observed in both mice and rats. nih.gov

A comparative study on the urinary metabolites of the structurally similar compound 2,6-Dimethyl-N-nitrosomorpholine (DMNM) in hamsters, rats, and guinea pigs showed a qualitatively similar metabolic profile across these species, further supporting the conservation of metabolic pathways for heterocyclic nitrosamines. ca.gov

Comparative Urinary Metabolites of 2,6-Dimethyl-N-nitrosomorpholine (DMNM)* 24 Hours After Administration

| Chemical | Hamster (% of Dose) | Rat (% of Dose) | Guinea Pig (% of Dose) |

|---|---|---|---|

| DMNM (Parent Compound) | 0.4 | 0.2 | 0.1 |

| HPOP** | 12.0 | 2.0 | 1.0 |

*Data for the related compound DMNM illustrates qualitative similarities in metabolism across species. ca.gov **HPOP: 2-(2-hydroxypropyl)-N-nitrosomorpholine

This cross-species similarity suggests that findings from animal models, particularly rats, regarding the metabolic activation of this compound are relevant for assessing its potential effects in humans. psu.edu

V. Analytical Methodologies for N Nitrosomorpholine

Detection and Quantification Techniques

Following sample preparation and extraction, various analytical techniques are employed for the separation and quantification of N-Nitrosomorpholine. The choice of technique depends on the required sensitivity, selectivity, and the complexity of the sample matrix.

Separation is most commonly achieved using gas chromatography (GC). dnacih.com For detection, several types of detectors can be coupled with GC. dnacih.com A highly selective and sensitive detector for nitrosamines is the Thermal Energy Analyzer (TEA). dnacih.comcdc.gov The TEA detector works by pyrolyzing the nitrosamine (B1359907) to release nitric oxide, which is then detected via a chemiluminescent reaction. nih.gov Other detectors that have been used include the Coulson Electrolytic Conductivity Detector, Hall Electrolytic Conductivity Detector, and nitrogen-selective alkali flame ionization detectors. dnacih.com

Gas chromatography is the primary technique for separating NMOR from other components in a sample extract prior to detection. dnacih.com The prepared sample, often after desorption from a solid phase with a solvent mixture like methylene (B1212753) chloride and methanol, is injected into the GC system. dnacih.comosha.gov The separation occurs as the sample travels through a capillary column, with different compounds eluting at different times based on their volatility and interaction with the column's stationary phase.

A variety of GC columns can be used for NMOR analysis, including DB-WAXms and DB-WAXetr columns. researchgate.netmdpi.com The GC oven temperature is programmed to ramp up in a controlled manner to ensure efficient separation of all target analytes. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the definitive identification and quantification of this compound. acs.orgnih.gov It combines the separation capabilities of GC with the highly specific detection and structural elucidation power of mass spectrometry. nih.gov

After compounds are separated by the GC column, they enter the mass spectrometer's ion source. Different ionization techniques can be used, such as Electron Impact (EI) and Positive Chemical Ionization (PCI). mdpi.comgcms.cz One study found that a high-resolution quadrupole–time-of-flight (QToF) mass analyzer combined with PCI was the most effective system for determining N-nitrosamines, offering low limits of detection. mdpi.com Triple quadrupole (QqQ) mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode also provide significant improvements in selectivity and sensitivity, which is particularly useful for complex matrices. gcms.cz The use of GC-MS allows for very low detection limits; a headspace GC-MS method for NMOR in a drug substance reported a limit of detection of 0.002 ppm and a limit of quantification of 0.006 ppm. researchgate.net

Table 2: Representative GC-MS Parameters for this compound Analysis

| Parameter | Description / Value | Purpose / Notes |

|---|---|---|

| Separation Column | DB-WAXms, DB-WAXetr, DB-5 | Separates NMOR from other compounds in the sample extract. nih.govresearchgate.netmdpi.com |

| Oven Program | Example: Start at 60-100°C, hold, then ramp at 10-15°C/min to 245-280°C. nih.govmdpi.com | Controlled temperature increase to achieve optimal chromatographic separation. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. nih.govmdpi.com |

| Ionization Mode | Electron Impact (EI), Positive Chemical Ionization (PCI) | Method for creating ions from the analyte molecules for MS detection. PCI can offer enhanced sensitivity for nitrosamines. mdpi.comgcms.cz |

| Mass Analyzer | Quadrupole, Triple Quadrupole (QqQ), Time-of-Flight (ToF), Ion Trap | Sorts ions based on their mass-to-charge ratio. QqQ and QToF offer high selectivity and resolution. mdpi.comgcms.czresearchgate.net |

| Detection Limit | 0.2–1.3 ng/L (in water, GC-QToF-MS) mdpi.comresearchgate.net0.002 ppm (in drug substance, Headspace GC-MS) researchgate.net | Demonstrates the high sensitivity of the GC-MS technique for trace-level analysis. |

Gas Chromatography (GC)

GC with Chemiluminescence Detection (Thermal Energy Analyzer)